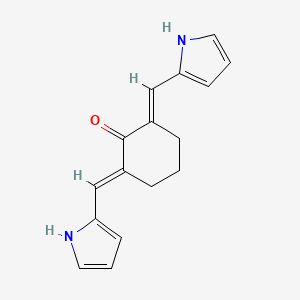
2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one is an organic compound with the molecular formula C16H16N2O It is characterized by the presence of two pyrrole rings attached to a cyclohexanone core through methylene linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one typically involves the condensation of cyclohexanone with pyrrole-2-carbaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole or cyclohexanone derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole rings or the cyclohexanone core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction may produce cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one involves its interaction with molecular targets through its pyrrole rings and cyclohexanone core. These interactions can affect various biological pathways, depending on the specific application. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(1H-pyrrol-2-ylmethylene)cyclohexan-1-one derivatives: Compounds with similar structures but different substituents on the pyrrole rings or cyclohexanone core.
Pyrrole-based compounds: Other compounds containing pyrrole rings, such as porphyrins and pyrrole-2-carboxaldehyde derivatives.
Uniqueness
This compound is unique due to its specific arrangement of pyrrole rings and cyclohexanone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the fields of chemistry and biology.
Propiedades
Número CAS |
94386-22-8 |
|---|---|
Fórmula molecular |
C16H16N2O |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
(2E,6E)-2,6-bis(1H-pyrrol-2-ylmethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C16H16N2O/c19-16-12(10-14-6-2-8-17-14)4-1-5-13(16)11-15-7-3-9-18-15/h2-3,6-11,17-18H,1,4-5H2/b12-10+,13-11+ |
Clave InChI |
UKIUACHVRRQMGB-DCIPZJNNSA-N |
SMILES isomérico |
C1C/C(=C\C2=CC=CN2)/C(=O)/C(=C/C3=CC=CN3)/C1 |
SMILES canónico |
C1CC(=CC2=CC=CN2)C(=O)C(=CC3=CC=CN3)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


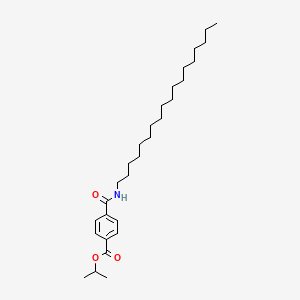
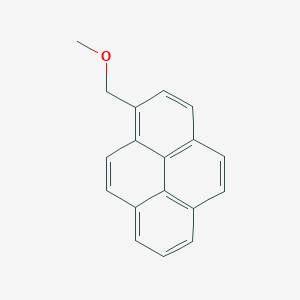
![2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14369891.png)

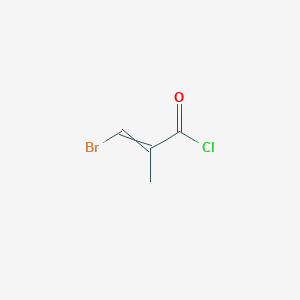
![1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene](/img/structure/B14369913.png)
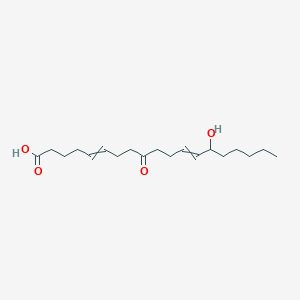
![6-({4-[(Propan-2-yl)oxy]phenyl}methyl)pyrimidine-2,4-diamine](/img/structure/B14369916.png)
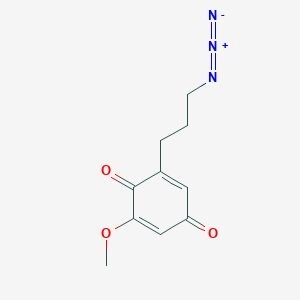
![N-(2-Acetylphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369927.png)
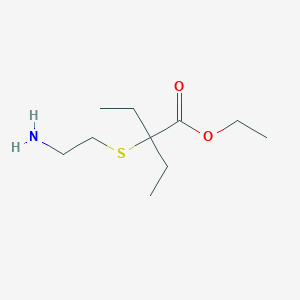
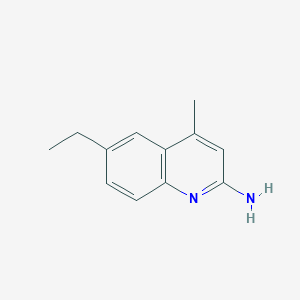

![2-Propenoic acid, 2-[2-(2-phenoxyethoxy)ethoxy]ethyl ester](/img/structure/B14369939.png)
